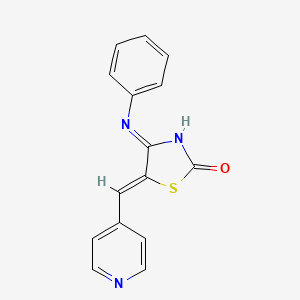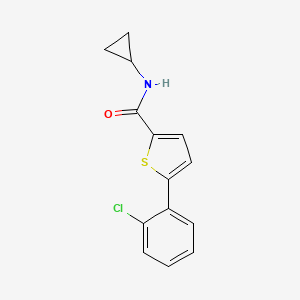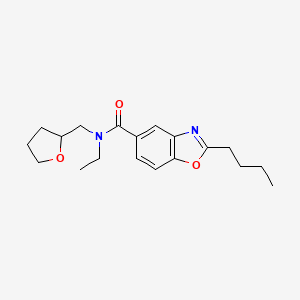
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
Mecanismo De Acción
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation, cell death, and neurotransmitter release. By blocking the P2X7 receptor, 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide inhibits the downstream signaling pathways that are involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the target tissue. In cancer, it has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor and inhibiting the release of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, it also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects on other purinergic receptors, which can complicate its interpretation in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, including its optimization as a therapeutic agent for various diseases, its characterization in different animal models and human clinical trials, and its combination with other drugs or therapies to enhance its efficacy and reduce its side effects. Additionally, the development of new P2X7 receptor antagonists with improved pharmacokinetics and selectivity could also be explored to expand the therapeutic potential of this class of compounds.
Métodos De Síntesis
The synthesis of 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 2-amino-3-bromobenzoxazole with 2-butyl-1-ethylamine to form the intermediate compound, which is then treated with tetrahydro-2-furanmethanol and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of these diseases. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor, which is involved in the transmission of pain signals.
Propiedades
IUPAC Name |
2-butyl-N-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-5-8-18-20-16-12-14(9-10-17(16)24-18)19(22)21(4-2)13-15-7-6-11-23-15/h9-10,12,15H,3-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXZYMXJKUNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(CC)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

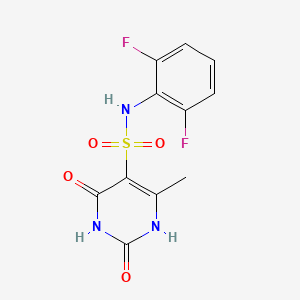
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
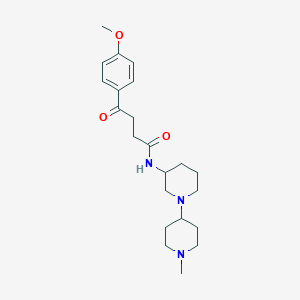
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
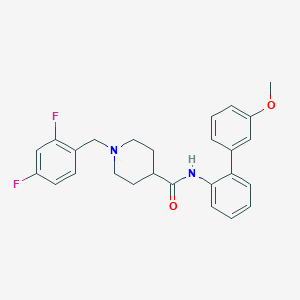
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
